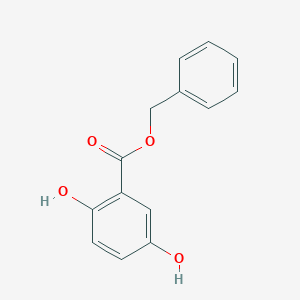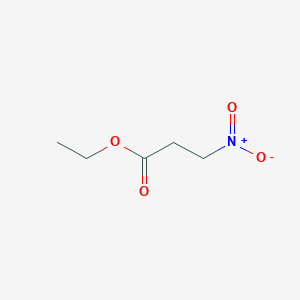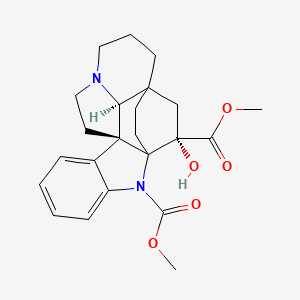
Dysidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysidine is a sesquiterpene quinone compound isolated from the marine sponge Dysidea villosa. This compound has garnered significant attention due to its diverse biological activities, including anti-tumor, anti-HIV, and anti-inflammatory properties . This compound has also shown potential as an anti-diabetic agent by activating the insulin signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dysidine is primarily obtained from the marine sponge Dysidea villosa. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound . The synthetic routes for this compound are complex and involve multiple steps, including oxidation and cyclization reactions. The total synthesis of this compound has been achieved through a series of reactions starting from simpler sesquiterpene precursors .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from natural sources .
Chemical Reactions Analysis
Types of Reactions
Dysidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which retain the biological activity of the parent compound .
Scientific Research Applications
Dysidine has a wide range of scientific research applications:
Mechanism of Action
Dysidine exerts its effects primarily through the inhibition of protein tyrosine phosphatases, particularly protein tyrosine phosphatase 1B (PTP1B) . This inhibition leads to the activation of the insulin signaling pathway, promoting glucose uptake and enhancing insulin sensitivity . This compound also affects other molecular targets and pathways, contributing to its anti-tumor and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Avarol: Another sesquiterpene quinone with anti-HIV and anti-tumor activities.
Avarone: A related compound with similar biological activities.
Bolinaquinone: A sesquiterpene aminoquinone with anti-inflammatory properties.
Uniqueness of Dysidine
This compound is unique due to its strong inhibition of protein tyrosine phosphatase 1B and its potent insulin-sensitizing activities . This makes it a promising lead compound for the development of new anti-diabetic drugs .
Properties
Molecular Formula |
C23H33NO6S |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-[[5-[[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]methyl]-6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C23H33NO6S/c1-14-6-5-7-17-15(2)22(3,8-9-23(14,17)4)13-16-20(26)18(12-19(25)21(16)27)24-10-11-31(28,29)30/h6,12,15,17,24,26H,5,7-11,13H2,1-4H3,(H,28,29,30)/t15-,17+,22-,23-/m1/s1 |
InChI Key |
JUZCKAMLAZUOHD-CIVZFWGOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)CC3=C(C(=CC(=O)C3=O)NCCS(=O)(=O)O)O)C)C |
Canonical SMILES |
CC1C2CCC=C(C2(CCC1(C)CC3=C(C(=CC(=O)C3=O)NCCS(=O)(=O)O)O)C)C |
Synonyms |
dysidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-methoxy-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B1247388.png)


![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1247391.png)










